![molecular formula C17H26N2O3S B2589049 N-{[1-(氧杂环戊烷-3-基)哌啶-4-基]甲基}-1-苯基甲磺酰胺 CAS No. 2034607-51-5](/img/structure/B2589049.png)

N-{[1-(氧杂环戊烷-3-基)哌啶-4-基]甲基}-1-苯基甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

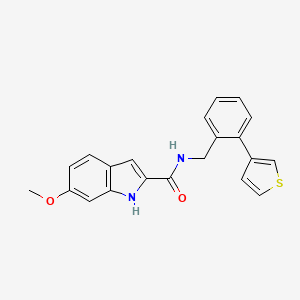

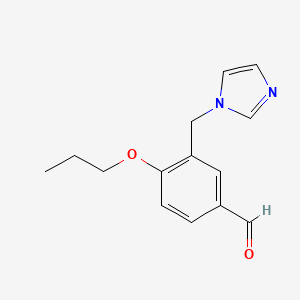

The compound “1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is an analog of fentanyl and has been sold online as a designer drug .

Synthesis Analysis

The synthesis of such compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a phenyl group, a tetrahydrofuran group, and a piperidin group . The exact molecular formula and weight are not specified in the search results.作用机制

1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide inhibits the activity of BTK by binding to the ATP-binding site of the enzyme. BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is involved in the proliferation and survival of B-cells. By inhibiting BTK, 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide blocks the BCR pathway and induces apoptosis in B-cells. Additionally, 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide has been shown to inhibit the activity of other kinases, such as JAK2 and FLT3, which are involved in the development and progression of cancer and autoimmune diseases.

Biochemical and Physiological Effects:

1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide has been shown to induce apoptosis in B-cells and inhibit the proliferation of cancer cells in vitro and in vivo. Additionally, 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide has been shown to reduce inflammation and autoimmunity in preclinical models of rheumatoid arthritis, lupus, and multiple sclerosis. 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

实验室实验的优点和局限性

One advantage of using 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide in lab experiments is its potency and specificity for BTK inhibition. 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide has been shown to be more potent than other BTK inhibitors, such as ibrutinib, and has a favorable safety profile. However, one limitation of using 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

未来方向

There are several potential future directions for the development of 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide. One direction is to test 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Another direction is to investigate the combination of 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Additionally, future studies could focus on the development of more potent and soluble analogs of 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide for improved efficacy and safety.

合成方法

1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis starts with the reaction of 1-(tetrahydrofuran-3-yl)piperidine with N-(tert-butoxycarbonyl)phenylalanine methyl ester to form an intermediate compound. The intermediate compound is then reacted with methanesulfonyl chloride to form the final product 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide.

科学研究应用

抗菌应用

哌啶衍生物已被合成并评估其抗菌活性 . 它们表现出有希望的抗菌和抗真菌活性,使其成为开发新型抗菌剂的潜在候选者 .

抗癌应用

基于哌啶的化合物已被发现对各种类型的癌症在体外和体内均表现出抗增殖和抗转移作用 . 这表明其在癌症治疗中的潜在应用。

抗病毒应用

吲哚衍生物,可以使用哌啶合成,已显示出抗病毒活性 . 据报道它们是针对 HIV-1 的潜在抑制剂 .

抗炎应用

哌啶衍生物已被用作抗炎剂 . 它们可能用于治疗各种炎症性疾病。

镇痛应用

具有哌啶部分的化合物已被用作镇痛剂 . 它们可能用于疼痛管理。

抗精神病应用

哌啶衍生物已被用作抗精神病药物 . 它们可能用于治疗各种精神疾病。

安全和危害

This compound is an analog of fentanyl, a powerful opioid. Side effects of fentanyl analogs are similar to those of fentanyl itself, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening . Fentanyl analogs have killed hundreds of people throughout Europe and the former Soviet republics since the most recent resurgence in use began in Estonia in the early 2000s, and novel derivatives continue to appear .

属性

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c20-23(21,14-16-4-2-1-3-5-16)18-12-15-6-9-19(10-7-15)17-8-11-22-13-17/h1-5,15,17-18H,6-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYLMHZNHYHARE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2588966.png)

![(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2588974.png)

![2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2588976.png)

![3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B2588979.png)

![8-Ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2588981.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B2588982.png)

![2-(2-methoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2588983.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2588988.png)